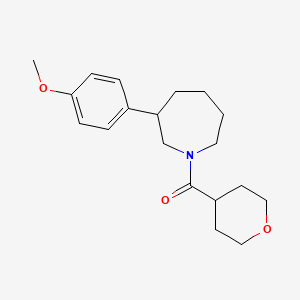![molecular formula C11H17BrClNO2 B2982342 3-Amino-2-[(3-bromo-4-methoxyphenyl)methyl]propan-1-ol hydrochloride CAS No. 1909312-39-5](/img/structure/B2982342.png)
3-Amino-2-[(3-bromo-4-methoxyphenyl)methyl]propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-[(3-bromo-4-methoxyphenyl)methyl]propan-1-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromo-methoxyphenyl group attached to a propanol backbone, making it a versatile intermediate for synthesizing other complex molecules.
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The starting material, 3-aminopropan-1-ol, undergoes bromination to introduce the bromo group at the 3-position of the phenyl ring. Subsequently, methoxylation is performed to attach the methoxy group at the 4-position.
Reduction and Amination:
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where precise control of temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like hydroxide (OH⁻) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines and alcohols.
Substitution Products: Halogenated and alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It is used in biological studies to investigate the effects of bromo-methoxyphenyl groups on biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromo-methoxyphenyl group can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the biological system and the specific application.
Comparación Con Compuestos Similares
3-Amino-2-(4-methoxyphenyl)propan-1-ol: Lacks the bromo group.
3-Amino-2-(3-bromophenyl)propan-1-ol: Lacks the methoxy group.
2-[(3-bromo-4-methoxyphenyl)methyl]propan-1-ol: Lacks the amino group.
Uniqueness: The presence of both bromo and methoxy groups on the phenyl ring makes this compound unique, providing distinct chemical and biological properties compared to its similar counterparts.
Propiedades
IUPAC Name |
2-(aminomethyl)-3-(3-bromo-4-methoxyphenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14;/h2-3,5,9,14H,4,6-7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXJVNZDRXOITB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)CO)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982263.png)
![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2982265.png)
![6-fluoro-1-methyl-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2982266.png)
![[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride](/img/structure/B2982267.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2982268.png)
![N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2982269.png)
![N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2982270.png)
![4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B2982271.png)


![1-Azaspiro[3.4]octan-2-one](/img/structure/B2982277.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2982279.png)

